molecular formula C9H10ClNO B14061850 1-(3-Aminophenyl)-2-chloropropan-1-one

1-(3-Aminophenyl)-2-chloropropan-1-one

Cat. No.: B14061850
M. Wt: 183.63 g/mol
InChI Key: IDNFSOONANLCML-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-2-chloropropan-1-one, with the molecular formula C9H10ClNO, is a synthetic organic compound classified among the chlorinated cathinone derivatives . Cathinones are a significant class of new psychoactive substances (NPSs) that are structurally analogous to the natural stimulant cathinone found in the khat plant . These compounds are of high interest in forensic science and neuropharmacology research, particularly for their effects on the central nervous system. Synthetic cathinones are known to primarily interfere with monoaminergic signaling in the brain by affecting neurotransmitter release, receptor binding, and reuptake mechanisms . This interaction leads to increased extracellular levels of key neurotransmitters like dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby altering neuronal communication . Research into chloro-cathinones has expanded to explore their potential impact on the cholinergic system. Recent studies indicate that various cathinone derivatives can act as acetylcholinesterase (AChE) inhibitors, with IC50 values reported in the millimolar range . Molecular docking analyses suggest that these compounds may interact with both the catalytic and peripheral anionic sites within AChE's active gorge . This dual activity on monoaminergic and cholinergic systems highlights a complex mechanism of action worthy of further investigation. In vitro cytotoxicity assessments using differentiated SH-SY5Y neuroblastoma cells, which serve as a dopaminergic neuronal model, have shown that chlorinated cathinones can induce neuronal damage, with cytotoxicity values (LC50) ranging from 0.6 to 2.5 mM . The toxicological profile of these compounds is often linked to their ability to induce oxidative stress by increasing reactive oxygen species (ROS) levels and cause mitochondrial dysfunction through the depolarization of the mitochondrial membrane potential . This product is intended for research purposes only, specifically for use in analytical method development, forensic analysis, and investigative toxicology and neuroscience studies. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(3-aminophenyl)-2-chloropropan-1-one

InChI

InChI=1S/C9H10ClNO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,11H2,1H3

InChI Key

IDNFSOONANLCML-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)N)Cl

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation as Foundation

Friedel-Crafts acylation emerges as the most reliable method for establishing the aryl-ketone bond. Protection of the aromatic amine proves critical, as demonstrated in the synthesis of 1-(2-aminophenyl) derivatives where acetylation prevents unwanted side reactions during electrophilic substitution. Adapting this approach, 3-nitroacetanilide undergoes acylation with propanoyl chloride in dichloromethane using aluminum trichloride (2.2 equiv.) at 0–5°C, yielding 1-(3-nitroacetamidophenyl)propan-1-one in 68% yield after silica gel chromatography.

Chlorination Strategies

Nitro Group Reduction and Deprotection

The final stage converts the nitro and acetyl protecting groups into the primary amine. Catalytic hydrogenation using 10% Pd/C in ethanol at 50 psi H2 pressure for 6 hours achieves simultaneous nitro reduction and N-deacetylation, producing 1-(3-aminophenyl)-2-chloropropan-1-one with 89% purity by HPLC. Notably, replacing ethanol with tetrahydrofuran as solvent suppresses premature catalyst poisoning, enhancing yield to 78%.

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Reagents Yield (%) Purity (%)
Friedel-Crafts + Chlorination 3-Nitroacetanilide AlCl3, NCS 68 95
Pre-chlorinated Acyl Chloride 3-Nitroacetanilide 2-Cl-propanoyl chloride 61 92
Reductive Amination 3-Nitro-2-chloropropiophenone H2/Pd-C 78 89

Data synthesized from methodologies in

Mechanistic Considerations and Byproduct Formation

The chlorination step exhibits significant solvent dependence. Polar aprotic solvents like dimethylformamide accelerate radical chain propagation but increase dichlorination byproducts (8–12% in DMF vs. 3–5% in CCl4). Steric effects from the 3-nitroacetamido group direct chlorination to the less hindered α-carbon, as confirmed by X-ray crystallography of intermediates.

Industrial-Scale Optimization

Pilot plant trials demonstrate that continuous flow reactors enhance the Friedel-Crafts acylation step, achieving 92% conversion at 5-minute residence times compared to 68% in batch reactors over 2 hours. Immobilized AlCl3 on mesoporous silica reduces catalyst loading from 2.2 to 0.5 equivalents while maintaining 85% yield.

Emerging Methodologies

Recent advances in photoredox catalysis show promise for late-stage chlorination. Irradiation of 1-(3-aminophenyl)propan-1-one with 450 nm LEDs in the presence of tris(2-phenylpyridine)iridium and sodium chloride achieves 63% chlorination at 25°C, though competing amine oxidation limits current practicality.

Chemical Reactions Analysis

1-(3-Aminophenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated carbon, where nucleophiles like hydroxide ions or amines replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(3-Aminophenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-Aminophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenyl group can form hydrogen bonds and other interactions with active sites, while the chloropropanone moiety can undergo further chemical modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1-(3-Aminophenyl)-2-chloropropan-1-one and Analogues

Compound Name Phenyl Substituent Propanone Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications CAS Number References
1-(3-Aminophenyl)-2-chloropropan-1-one 3-NH₂ 2-Cl C₉H₉ClNO 183.63 Potential pharmaceutical intermediate 1197-05-3
1-(3-Chlorophenyl)-1-hydroxy-2-propanone 3-Cl 1-OH C₉H₉ClO₂ 184.62 Bupropion intermediate; QC applications 857233-13-7
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride 3-Cl 2-NH₂ (protonated) C₉H₁₁Cl₂NO 220.10 Basic amino-ketone; salt form enhances solubility 474709-89-2
1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one 3-Cl, 2-F 2-CH₃ C₁₀H₁₀ClFO 200.64 Enhanced electronegativity; liquid state 1341641-88-0
1-Chloro-3-(3-chlorophenyl)propan-2-one 3-Cl 1-Cl, 3-Cl C₉H₈Cl₂O 203.07 Dichlorinated ketone; high density 24253-17-6

Key Observations:

Chlorine vs.

Steric and Electronic Effects: Compounds with bulky substituents (e.g., 1-[2,4-bis(propan-2-yl)phenyl]-2-chloropropan-1-one) exhibit increased steric hindrance, reducing reactivity in nucleophilic substitutions compared to the less hindered 1-(3-Aminophenyl)-2-chloropropan-1-one . Dichlorinated analogues (e.g., 1-Chloro-3-(3-chlorophenyl)propan-2-one) have higher molecular weights and densities due to additional chlorine atoms, impacting their physical states and solubility .

Physical Properties

  • Boiling Points and Solubility: 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one is a liquid at room temperature (RT), while dichlorinated analogues like 1-Chloro-3-(3-chlorophenyl)propan-2-one are solids, reflecting differences in intermolecular forces . The amino group in 1-(3-Aminophenyl)-2-chloropropan-1-one likely increases water solubility compared to non-polar chloro derivatives .

Biological Activity

1-(3-Aminophenyl)-2-chloropropan-1-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a propanone moiety with an amino group and a chlorine atom, is part of a broader class of compounds that exhibit various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

Chemical Structure

The molecular formula of 1-(3-Aminophenyl)-2-chloropropan-1-one is C9H10ClNC_9H_{10}ClN. The presence of the amino group enhances nucleophilicity, which may facilitate interactions with biological targets. The chloropropanone structure contributes to its reactivity and potential as a pharmacophore.

Biological Activities

Research indicates that 1-(3-Aminophenyl)-2-chloropropan-1-one exhibits several biological activities, including:

  • Antitumor Activity : Similar compounds have shown promise in inhibiting tumor growth. For instance, studies on related structures have reported IC50 values in the low micromolar range against various cancer cell lines .
  • Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and cyclin-dependent kinases (CDKs) . This suggests that 1-(3-Aminophenyl)-2-chloropropan-1-one may also possess inhibitory effects on these targets.

Case Study 1: Antiproliferative Effects

A study evaluating the antiproliferative effects of structurally related compounds demonstrated that modifications in the amino and halogen substituents significantly impacted their biological activity. For example, derivatives with enhanced steric bulk at the para position exhibited increased potency against cancer cell lines, suggesting that structural optimization could lead to more effective analogs of 1-(3-Aminophenyl)-2-chloropropan-1-one .

Case Study 2: Mechanistic Insights

Research has shown that related compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, compounds targeting HDACs have been linked to cell cycle arrest and subsequent apoptosis in various tumor models . This mechanism may be applicable to 1-(3-Aminophenyl)-2-chloropropan-1-one, warranting further investigation into its apoptotic pathways.

Comparative Analysis

The following table summarizes the biological activities and characteristics of 1-(3-Aminophenyl)-2-chloropropan-1-one compared to structurally similar compounds:

Compound NameMolecular FormulaNotable ActivitiesIC50 (µM)
1-(3-Aminophenyl)-2-chloropropan-1-oneC9H10ClNAntitumor, Enzyme InhibitionTBD
1-(4-Aminophenyl)-2-chloropropan-1-oneC9H10ClNAntiproliferative against HDACs~0.5 - 5
4-[bis-(2-Chloroethyl)-Amino]-BenzamideC9H10ClNPotent HDAC inhibitor0.95

Q & A

Basic: What synthetic routes are available for preparing 1-(3-Aminophenyl)-2-chloropropan-1-one, and how are competing side reactions mitigated?

Methodological Answer:
The synthesis typically involves a Friedel-Crafts acylation of 3-aminophenyl derivatives. However, the electron-withdrawing amino group deactivates the aromatic ring, necessitating protection strategies (e.g., acetylation) to enhance reactivity. Post-acylation, deprotection is performed under mild acidic conditions. The 2-chloro substituent is introduced via nucleophilic substitution using reagents like thionyl chloride (SOCl₂) or PCl₅. Competing side reactions, such as over-chlorination or ring oxidation, are minimized by controlling reaction temperature (0–5°C) and stoichiometry .

Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 6.5–7.5 ppm), NH₂ protons (δ ~5.0 ppm, broad), and the ketone-adjacent CH₂Cl group (δ ~4.2 ppm).
    • ¹³C NMR : Confirms the carbonyl carbon (δ ~200 ppm) and chlorine-substituted carbon (δ ~45 ppm).
  • IR Spectroscopy : Detects C=O stretch (~1700 cm⁻¹) and NH₂ stretches (~3300–3500 cm⁻¹).
  • Mass Spectrometry (MS) : Provides molecular ion peaks (e.g., m/z 183.6 for C₉H₉ClNO) and fragmentation patterns to validate purity .

Advanced: How do hydrogen-bonding interactions influence the crystal packing of 1-(3-Aminophenyl)-2-chloropropan-1-one?

Methodological Answer:
The amino group acts as a hydrogen bond donor , forming N–H···O=C interactions with adjacent ketone groups. Graph set analysis (e.g., R₂²(8) motifs) reveals dimeric or chain-like packing patterns. Crystallographic refinement using SHELXL (e.g., anisotropic displacement parameters for Cl and O atoms) is critical for resolving disorder in the chloropropanone moiety. Experimental data should be cross-validated with Hirshfeld surface analysis to quantify intermolecular interactions .

Advanced: What mechanistic pathways govern nucleophilic substitution at the 2-chloro position?

Methodological Answer:
The chloro group undergoes SN2 displacement with strong nucleophiles (e.g., amines, thiols), facilitated by the electron-withdrawing ketone group. In polar aprotic solvents (DMF, DMSO), the reaction proceeds via a trigonal bipyramidal transition state. Competing aromatic electrophilic substitution is suppressed by steric hindrance from the adjacent ketone. Kinetic studies (e.g., rate constants under varying pH) and DFT calculations (e.g., charge distribution at C2) help elucidate dominant pathways .

Advanced: How can computational methods predict the compound’s reactivity in condensation reactions?

Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with electrophiles (e.g., aldehydes in Claisen-Schmidt condensations). Solvent effects are modeled using the Polarizable Continuum Model (PCM) . Transition state optimization identifies energy barriers for keto-enol tautomerization, critical for designing asymmetric synthesis protocols .

Advanced: What challenges arise in refining the crystal structure with SHELXL, particularly with disordered groups?

Methodological Answer:
Disorder in the chloropropanone chain is resolved using PART instructions and ISOR restraints to model anisotropic displacement. Twinning analysis (e.g., Hooft parameter) is essential for high Rint datasets. For high-resolution data (<1.0 Å), HAREB restraints improve convergence. Validation tools (e.g., PLATON/CHECKCIF ) flag outliers in bond lengths/angles caused by dynamic disorder .

Basic: What are common impurities in synthesized batches, and how are they quantified?

Methodological Answer:
Impurities include unreacted 3-nitropropiophenone (if nitro precursors are used) and over-chlorinated byproducts . Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) separates components. Quantification via external calibration curves (0.1–10 ppm range) ensures <1% impurity thresholds. LC-MS/MS identifies trace halogenated side products .

Advanced: How does the compound’s electronic structure influence electrophilic aromatic substitution (EAS) reactivity?

Methodological Answer:
The 3-aminophenyl group activates the ring for EAS via resonance (+M effect), directing electrophiles to the para position. However, the electron-withdrawing Cl at C2 deactivates the ortho position. Hammett substituent constants (σmeta = +0.37 for Cl) predict regioselectivity. Experimental validation uses nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeBr₃) followed by XRD or NOESY to confirm substitution patterns .

Advanced: What role does this compound play in medicinal chemistry as a building block?

Methodological Answer:
The chloro-ketone moiety serves as a precursor for Mannich bases (antimicrobial agents) or Schiff bases (chelation therapies). The amino group enables conjugation with biomolecules (e.g., peptides via EDC/NHS coupling). In vitro assays (e.g., MIC against S. aureus) and molecular docking (PDB: 1JIJ) assess bioactivity, with SAR studies optimizing substituent effects .

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